2-Fluoro-3-nitro-4-picoline

Pharmaceutical Intermediates Catalytic Hydrogenation Nitro Reduction

Inconsistent regioisomer purity in generic fluoronitropyridines causes failed SNAr reactions and irreproducible yields. 2-Fluoro-3-nitro-4-picoline (CAS 19346-43-1) provides the defined ortho-F/NO₂/para-CH₃ geometry essential for predictable reactivity. • Pd/C hydrogenation to 3-amino-2-fluoro-4-methylpyridine: 88% isolated yield • Microwave SNAr with 7-chloro-1H-indazol-5-amine: validated entry to kinase-targeted conjugates • ≥98% purity minimizes impurity-driven side reactions in pharmaceutical development

Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
CAS No. 19346-43-1
Cat. No. B092188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-nitro-4-picoline
CAS19346-43-1
Molecular FormulaC6H5FN2O2
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)F)[N+](=O)[O-]
InChIInChI=1S/C6H5FN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3
InChIKeyAUHFWLUBEJKXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-nitro-4-picoline Properties & Procurement


2-Fluoro-3-nitro-4-picoline (CAS 19346-43-1, molecular formula C6H5FN2O2, molecular weight 156.11 g/mol) is a heterocyclic organic compound featuring a pyridine ring with fluorine, methyl, and nitro substituents at the 2-, 4-, and 3-positions, respectively [1]. Its synonyms include 2-fluoro-4-methyl-3-nitropyridine and 2-fluoro-3-nitro-4-methylpyridine [1]. The compound is a solid at room temperature with a melting point of 33°C , a computed boiling point of 264.0±35.0°C at 760 mmHg , and a computed XLogP3-AA of 1.5 [1]. It functions primarily as a key intermediate in organic synthesis for pharmaceuticals and agrochemicals, with the nitro group serving as a site for reduction to amines and the fluorine atom enabling nucleophilic aromatic substitution reactions [2].

Regioisomer-specific reactivity: 2-fluoro-3-nitro-4-methyl pattern directs SNAr and reduction
Direct aminopyridine precursor: efficient hydrogenation to 3-amino-2-fluoro-4-methylpyridine
Tiered purity grades: available for research through pharma intermediate use

2-Fluoro-3-nitro-4-picoline Generic Substitution Failure


Substituting 2-fluoro-3-nitro-4-picoline with other fluoronitropyridine regioisomers or halogenated nitroaromatics is not scientifically justifiable due to the critical dependence of downstream reactivity on the precise ortho-relationship between the fluorine (C2) and nitro (C3) groups, combined with the para-oriented methyl (C4) substituent [1]. This specific substitution pattern dictates both the electronic activation toward nucleophilic aromatic substitution at C2 and the steric environment for subsequent transformations [2]. For instance, regioisomers such as 2-fluoro-5-nitro-3-picoline (CAS 19346-46-4) or 2-fluoro-5-nitro-6-picoline (CAS 18605-16-8) possess fundamentally different charge distributions and reactive-site accessibility [3]. Furthermore, substituting the fluorine with chlorine (e.g., 2-chloro-3-nitro-4-picoline) alters the leaving-group potential and reaction kinetics in SNAr reactions [2]. Consequently, generic replacement without re-optimization of reaction conditions introduces substantial risk of synthetic failure, yield reduction, or altered impurity profiles in regulated pharmaceutical manufacturing [2].

Regioisomer mismatch
2-fluoro-5-nitro or 2-fluoro-5-nitro-6-picoline alters charge distribution and site accessibility, preventing direct replacement.
Halogen leaving-group shift
2-chloro analog changes SNAr kinetics and may require extensive re-optimization of reaction conditions.
Impurity profile divergence
Generic replacement can introduce new byproducts, complicating regulatory documentation in pharma development.

2-Fluoro-3-nitro-4-picoline Comparative Evidence


Catalytic Hydrogenation Yield

In a documented catalytic hydrogenation protocol, 2-fluoro-3-nitro-4-picoline (10.1 g, 65 mmol) underwent reduction to 3-amino-2-fluoro-4-methylpyridine using 5% palladium on carbon catalyst in ethyl acetate with acetic acid under 50 psig hydrogen pressure for 18 hours, yielding 7.2 g of purified product, corresponding to an 88% theoretical yield [1]. This reduction efficiency establishes a quantitative baseline for procurement decisions: while direct head-to-head comparisons with other fluoronitroaromatics under identical conditions are not available in the open literature, typical reduction yields for electron-deficient nitroaromatics under standard Pd/C hydrogenation range from 60–95% depending on substituent effects and catalyst poisoning [2]. The 88% yield for this specific regioisomer demonstrates that the electronic and steric environment of the 2-fluoro-3-nitro-4-methyl substitution pattern does not impose significant catalyst deactivation or side-reaction limitations relative to class expectations, providing a reproducible, high-yield entry point to fluorinated aminopyridine building blocks [1].

Hydrogenation Yield
Class-level
88% isolated yield
(7.2 g from 10.1 g)
Supports efficient reduction-to-amine workflow
Class-level yield comparison; not head-to-head
Pharmaceutical Intermediates Catalytic Hydrogenation Nitro Reduction Fluorinated Pyridines

Microwave SNAr Reactivity

Under microwave-assisted nucleophilic aromatic substitution (SNAr) conditions at 150°C in DMF for 2 hours, 2-fluoro-3-nitro-4-picoline (93 mg, 0.597 mmol) reacted with 7-chloro-1H-indazol-5-amine (100 mg, 0.597 mmol) to afford the coupled indazolyl-aminopyridine product in 21% isolated yield after chromatographic purification [1]. This yield is consistent with the moderate leaving-group ability of fluorine in SNAr relative to chlorine: literature precedents indicate that for analogous 2-halo-3-nitropyridine systems, the 2-fluoro derivative exhibits approximately 10–30% lower reaction rates compared to the 2-chloro analog under thermal SNAr conditions, but offers superior selectivity in the presence of competing nucleophilic sites due to reduced elimination side-reactions [2]. The microwave protocol demonstrates that 2-fluoro-3-nitro-4-picoline participates effectively in SNAr chemistry despite fluorine's lower leaving-group propensity relative to chlorine, a trade-off that may be advantageous when avoiding premature dehalogenation or when the chloro analog presents supply chain or regulatory constraints [2].

SNAr Reactivity
Class-level
21% yield (2-fluoro)
vs. ~30–50% estimated for 2-chloro analog
Validated SNAr reactivity despite lower leaving-group potential
Yield may improve with condition optimization
Microwave-Assisted Synthesis Nucleophilic Aromatic Substitution Indazole Derivatives Fluorinated Heterocycles

Supplier Purity Specifications

Commercial availability of 2-fluoro-3-nitro-4-picoline from major chemical suppliers reveals a purity specification range of 97–≥99%, depending on the vendor and intended application grade. Thermo Scientific (Alfa Aesar) offers the compound at 98% purity (GC assay) in quantities from 250 mg to 5 g . AKSci supplies the compound at a minimum purity specification of 97% . NINGBO INNO PHARMCHEM CO., LTD. reports availability at ≥99.0% purity for pharmaceutical intermediate applications [1]. MolCore lists the compound at NLT 98% . This tiered purity landscape enables procurement optimization: research laboratories requiring routine building-block quality may select the 97–98% grade, while pharmaceutical development programs requiring tighter impurity control for regulatory compliance may specify the ≥99.0% grade [1]. The absence of ultra-high purity (>99.9%) offerings for this compound distinguishes it from more commoditized intermediates, reflecting its position as a specialty synthetic building block rather than a high-volume bulk chemical [1].

Purity Specifications
Head-to-head
97% – ≥99.0% supplier range Thermo Fisher 98%, AKSci 97%, NINGBO INNO ≥99.0%, MolCore NLT 98%
Purity tier selection aligns with end-use requirements
Supplier COA verification recommended
Chemical Procurement Quality Specifications Purity Analysis Supplier Comparison

Shipping Hazard Classification

2-Fluoro-3-nitro-4-picoline is classified under DOT/IATA transport regulations as UN3261 (Corrosive solid, acidic, organic, n.o.s.), Hazard Class 8, Packing Group II . The GHS hazard statements include H315 (causes skin irritation) and H319 (causes serious eye irritation), with 100% notification weight-of-evidence classification [1]. This hazard profile distinguishes the compound from non-corrosive fluoropyridine analogs such as 2-fluoro-4-methylpyridine (CAS 461-87-0), which lacks the nitro group and is not subject to Corrosive Class 8 shipping restrictions. Similarly, the fully reduced analog 3-amino-2-fluoro-4-methylpyridine (derived from the target compound) carries different hazard classifications . For procurement planning, the Packing Group II (medium danger) classification and UN3261 designation impose specific packaging, labeling, and carrier restrictions that affect shipping costs, transit times, and international customs clearance compared to non-hazardous or lower-hazard intermediates .

Shipping Classification
Class-level
UN3261 Hazard Class 8, PG II Non-corrosive comparator: 2-fluoro-4-methylpyridine
Hazard classification impacts logistics
Plan for hazmat documentation and fees
Dangerous Goods Shipping Regulations Hazard Classification Laboratory Safety

2-Fluoro-3-nitro-4-picoline Applications


Catalytic Hydrogenation to Aminopyridine

2-Fluoro-3-nitro-4-picoline is quantitatively established as a reliable precursor to 3-amino-2-fluoro-4-methylpyridine via Pd/C-catalyzed hydrogenation, achieving an 88% isolated yield under standard conditions (5% Pd/C, 50 psig H2, ethyl acetate/acetic acid, 18 h) [1]. This high-yield reduction pathway supports its use in medicinal chemistry programs requiring fluorinated aminopyridine scaffolds for kinase inhibitor design or agrochemical lead optimization. Procurement of the ≥99.0% purity grade is recommended for pharmaceutical development where impurity control is critical [2].

Microwave-Assisted SNAr Coupling

The documented microwave-mediated SNAr reaction of 2-fluoro-3-nitro-4-picoline with 7-chloro-1H-indazol-5-amine (21% yield at 150°C in DMF) provides a validated starting point for synthesizing indazolyl-aminopyridine conjugates [1]. This application is particularly relevant for medicinal chemistry groups exploring kinase-targeted libraries where the 2-fluoro-3-nitro-4-picoline core serves as a hinge-binding motif precursor. While optimization of reaction conditions (solvent, base, temperature) is expected to improve yield beyond the reported 21%, the existing protocol offers a direct entry point without requiring de novo method development [1].

Fluorinated Building Block for Polymers & Sensors

The compound has cited utility in the development of polymers and sensors due to its unique combination of fluorine (electron-withdrawing, lipophilicity-enhancing) and nitro (electron-withdrawing, chromophoric) functionalities on the pyridine scaffold [1]. The commercial availability of 2-fluoro-3-nitro-4-picoline at 97–98% purity from multiple suppliers (Thermo Fisher, AKSci, MolCore) makes it accessible for materials science applications where multi-gram quantities are required and ultra-high purity is not essential [2]. Researchers should account for the UN3261 Class 8 corrosive shipping classification when planning procurement timelines .

Regioisomer Identification Standard

The specific 2-fluoro-3-nitro-4-methyl substitution pattern of this compound distinguishes it from other fluoronitropyridine regioisomers such as 2-fluoro-5-nitro-3-picoline (CAS 19346-46-4) and 2-fluoro-5-nitro-6-picoline (CAS 18605-16-8) [1]. Its well-defined melting point (33°C) and computed physicochemical properties (XLogP3-AA 1.5, topological polar surface area 58.7 Ų) make it a suitable reference standard for analytical method development in quality control laboratories [2]. Procurement of the compound for this purpose should prioritize suppliers providing comprehensive certificates of analysis with GC/HPLC purity verification .

Application
Selection Property
Validation Focus
Fluorinated aminopyridine synthesis via catalytic hydrogenation
Reproducible reduction protocol
Yield consistency and impurity profiling
Microwave-assisted SNAr coupling to indazolyl-aminopyridine conjugates
Validated microwave-mediated reactivity
Coupling condition optimization and regioselectivity
Fluorinated building block for materials science (polymers/sensors)
Multi-gram commercial availability at research-grade purity
Suitability for specific material incorporation and purity tolerance
Regioisomer analytical reference standard
Well-defined melting point and chromatographic characteristics
Identity confirmation and purity verification against reference data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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